N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
説明
N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a complex heterocyclic framework. The molecule features a central ethanediamide bridge linking two distinct moieties: a 2-ethylphenyl group and a pyridin-3-yl-substituted tetrahydroisoquinoline system.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-2-19-8-5-6-12-23(19)29-26(32)25(31)28-17-24(21-11-7-14-27-16-21)30-15-13-20-9-3-4-10-22(20)18-30/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDIIATUYOOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma.
Mode of Action
生物活性
N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C26H28N4O2, with a molecular weight of 428.536 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide. For instance, derivatives with similar structural components have shown promising results against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 1.9 | Induction of apoptosis |
| Compound B | HepG2 (Liver) | 5.4 | Inhibition of cell cycle |
| Compound C | HT-29 (Colon) | 6.5 | Apoptosis and necrosis |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. For example, certain related compounds exhibited significant antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound D | E. faecalis | 40 | 29 |
| Compound E | K. pneumoniae | 50 | 24 |
| Compound F | P. aeruginosa | 45 | 30 |
The biological activity of N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study involved a derivative of the compound tested on human cancer cell lines where it demonstrated significant cytotoxic effects. The study concluded that the compound could serve as a lead for developing new anticancer agents.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three analogs (Table 1).
Table 1: Comparative Analysis of N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide and Analogs
Key Observations
Positional Isomerism : The target compound and its analog (row 2, Table 1) differ in the substitution pattern of the ethylphenyl group (2- vs. 4-ethylphenyl). Positional isomerism can significantly alter pharmacokinetic properties, such as membrane permeability and metabolic stability, due to steric and electronic effects .
Heterocyclic Core Variations: The 1,2,3,4-tetrahydroisoquinolin-2-yl group in the target compound contrasts with the 3,4-dihydroisoquinolin-2(1H)-yl group in its analog (row 2). The latter has a partially unsaturated ring, which may enhance rigidity and receptor-binding affinity. Replacing tetrahydroisoquinoline with 4-phenylpiperazin-1-yl (E155-0774, row 3) introduces a piperazine ring, a common motif in CNS-targeting drugs (e.g., antipsychotics). This substitution likely modifies solubility and off-target effects .
Functional Group Diversity: The sulfonamide-containing analog (row 4, Table 1) incorporates a 1,3-dioxoisoindolin-2-yl group and a sulfamoyl moiety. 457.58), which may reduce blood-brain barrier penetration .
Hypothetical Structure-Activity Relationships (SAR)
- Tetrahydroisoquinoline vs. Piperazine: The tetrahydroisoquinoline scaffold in the target compound may confer selectivity toward opioid or adrenergic receptors, whereas the piperazine analog (E155-0774) could exhibit affinity for serotonin or dopamine receptors .
- Sulfamoyl vs.
Research Implications
Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, solubility, and metabolic stability relative to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
